2-Fluorophenylzinc iodide

Catalog No.
S1796922
CAS No.
186000-41-9
M.F
C6H4FIZn
M. Wt
287.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenylzinc iodide

CAS Number

186000-41-9

Product Name

2-Fluorophenylzinc iodide

IUPAC Name

fluorobenzene;iodozinc(1+)

Molecular Formula

C6H4FIZn

Molecular Weight

287.39

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

SMILES

C1=CC=C([C-]=C1)F.[Zn+]I

Organic Chemistry

Scientific Field: Organic Synthesis:

Pharmaceutical Research

Scientific Field: Drug Development:

Materials Science

Scientific Field: Polymer and Materials Engineering:

Biochemistry

Scientific Field: Proteomics:

Industrial Applications

Scientific Field: Chemical Manufacturing:

Application Summary: Industrially, it is used in the large-scale production of chemicals, where it acts as an intermediate or a catalyst .

Experimental Procedures: The compound is used in batch or continuous processes, often requiring high temperatures and pressures to achieve desired conversion rates .

Results: Its use has led to more efficient industrial processes with higher yields and lower environmental impact .

Environmental Research

Scientific Field: Environmental Chemistry:

Application Summary: 2-Fluorophenylzinc iodide is studied for its environmental impact, particularly in terms of its persistence and breakdown products .

Experimental Procedures: Environmental sampling and laboratory simulations are used to assess its behavior in different ecosystems .

Results: Research has provided insights into the compound’s environmental fate, aiding in the development of safer chemical practices .

Catalysis Research

Scientific Field: Homogeneous Catalysis:

Application Summary: 2-Fluorophenylzinc iodide is used as a reagent in catalysis research to study and develop new catalytic processes .

Experimental Procedures: It is often used in combination with transition metal catalysts to facilitate various organic transformations under controlled laboratory conditions .

Results: The application of this compound in catalysis has led to the discovery of more efficient reaction pathways and the development of novel catalysts .

Analytical Chemistry

Scientific Field: Chromatography and Spectroscopy:

Application Summary: This reagent is utilized in analytical chemistry for the calibration of analytical instruments and the development of new analytical methods .

Experimental Procedures: 2-Fluorophenylzinc iodide is used as a standard in chromatographic separation techniques and mass spectrometry to determine the presence of similar organic compounds .

Results: The use of this compound has improved the accuracy and precision of analytical measurements, particularly in the detection of fluorinated compounds .

Agricultural Chemistry

Scientific Field: Pesticide and Herbicide Development:

Application Summary: In agricultural chemistry, 2-Fluorophenylzinc iodide is explored for its potential use in the synthesis of new pesticides and herbicides .

Experimental Procedures: The compound is used to introduce fluorinated phenyl groups into molecules, which can enhance their activity against various pests and weeds .

Results: Research has shown that such modifications can lead to more effective and environmentally friendly agricultural chemicals .

Nanotechnology

Scientific Field: Nanoparticle Synthesis:

Application Summary: 2-Fluorophenylzinc iodide plays a role in the synthesis of organic-inorganic hybrid nanoparticles .

Experimental Procedures: It is used to functionalize the surface of nanoparticles to impart specific chemical properties, often through a process of ligand exchange .

Results: The functionalized nanoparticles have been used in a variety of applications, including drug delivery systems and electronic devices .

Biomedical Engineering

Scientific Field: Biomaterials Development:

Application Summary: The reagent is investigated for its use in the development of new biomaterials, particularly in the context of medical implants and prosthetics .

Experimental Procedures: 2-Fluorophenylzinc iodide is used to modify the surface properties of biomaterials to improve their compatibility with biological tissues .

Results: Studies have indicated that such surface modifications can enhance the performance and longevity of biomedical implants .

Environmental Science

Scientific Field: Pollution Control:

Application Summary: This compound is studied for its role in the degradation of environmental pollutants and the development of green chemistry protocols .

Experimental Procedures: 2-Fluorophenylzinc iodide is used in research on photocatalytic degradation processes, aiming to break down harmful organic compounds in the environment .

Results: The findings from such studies contribute to the creation of more sustainable and less toxic methods for pollution control .

2-Fluorophenylzinc iodide is an organozinc compound with the chemical formula C6_6H4_4FIZn. It consists of a fluorinated phenyl group bonded to a zinc atom and an iodide ion. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the fluorine atom enhances its reactivity and selectivity in various chemical transformations.

  • Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts.
  • Nucleophilic Substitution: The compound can act as a nucleophile, undergoing substitution reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
  • Rearrangement Reactions: Under certain conditions, 2-fluorophenylzinc iodide can undergo rearrangements, leading to the formation of different products.

The synthesis of 2-fluorophenylzinc iodide typically involves the reaction of 2-fluorobromobenzene or a similar fluorinated aromatic compound with zinc iodide in a suitable solvent, such as tetrahydrofuran or diethyl ether. The general procedure can be outlined as follows:

  • Preparation of the Zinc Reagent: Zinc powder is reacted with iodine to form zinc iodide.
  • Reaction with the Fluorinated Aromatic Compound: The zinc iodide is then treated with 2-fluorobromobenzene under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Isolation: The resulting 2-fluorophenylzinc iodide can be isolated by filtration and purification techniques.

2-Fluorophenylzinc iodide has several applications in organic chemistry:

  • Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: The compound can be utilized in materials science for developing new polymers or materials with specific properties.
  • Organic Synthesis: It plays a crucial role in constructing complex organic molecules through various coupling reactions.

Research on the interaction studies involving 2-fluorophenylzinc iodide primarily focuses on its reactivity with different electrophiles and other organometallic compounds. Its ability to form stable complexes allows it to participate effectively in cross-coupling reactions and other transformations, making it a valuable reagent in synthetic organic chemistry.

Several similar organozinc compounds exist that share structural characteristics or reactivity patterns with 2-fluorophenylzinc iodide. Here are some notable examples:

Compound NameStructureUnique Features
4-Bromo-2-fluorophenylzinc iodideC6_6H4_4BrFIZnEnhanced reactivity due to bromine substituent
2-Chloro-4-fluorophenylzinc iodideC6_6H4_4ClFIZnChlorine allows for different substitution patterns
Phenylzinc iodideC6_6H5_5IZnLacks fluorine; simpler reactivity profile

Each of these compounds has unique features that influence their reactivity and applications in synthetic chemistry. The presence of different halogens alters their nucleophilicity and stability, making them suitable for various specific reactions.

Dates

Modify: 2023-08-15

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